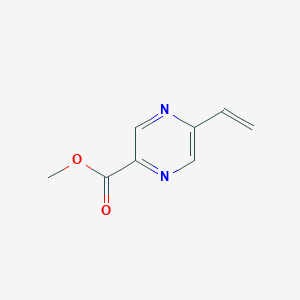
Methyl 5-vinylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-vinylpyrazine-2-carboxylate is an organic compound with the molecular formula C(_8)H(_8)N(_2)O(_2) It is a derivative of pyrazine, characterized by the presence of a vinyl group at the 5-position and a methyl ester group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-vinylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-vinylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.
Another method involves the direct esterification of 5-vinylpyrazine-2-carboxylic acid using methanol and a catalytic amount of a strong acid like hydrochloric acid. This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-vinylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-formylpyrazine-2-carboxylate or 5-carboxypyrazine-2-carboxylate.
Reduction: Formation of methyl 5-ethylpyrazine-2-carboxylate.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Methyl 5-vinylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting the growth of pathogens or cancer cells.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-vinylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes, leading to cell death. In materials science, its reactivity allows for the formation of cross-linked polymers, enhancing the mechanical properties of the resulting materials.
Comparison with Similar Compounds
Methyl 5-vinylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
Methyl 5-ethylpyrazine-2-carboxylate: Similar in structure but with an ethyl group instead of a vinyl group. This difference affects its reactivity and applications.
Methyl 5-methylpyrazine-2-carboxylate: Lacks the vinyl group, resulting in different chemical properties and uses.
5-Vinylpyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the methyl ester.
The uniqueness of this compound lies in its vinyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 5-ethenylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-6-4-10-7(5-9-6)8(11)12-2/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVLKGIIXSMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

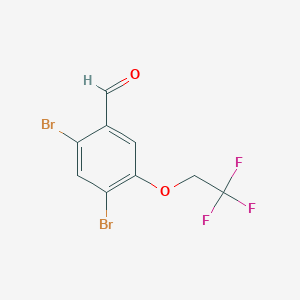
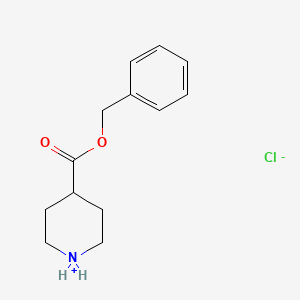
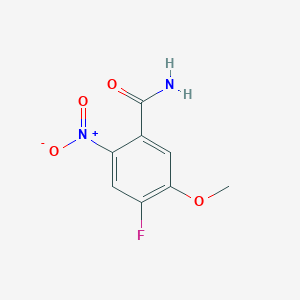
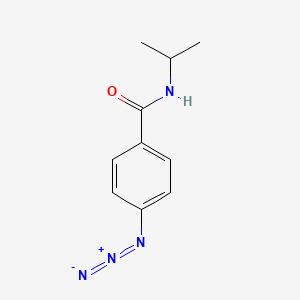
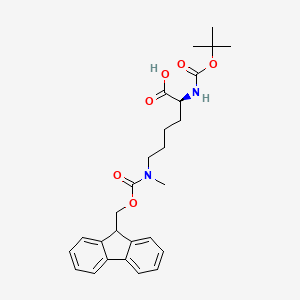
![[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123123.png)
![(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8123145.png)
![(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B8123149.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8123156.png)
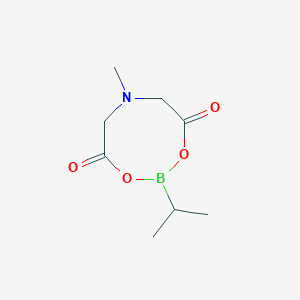
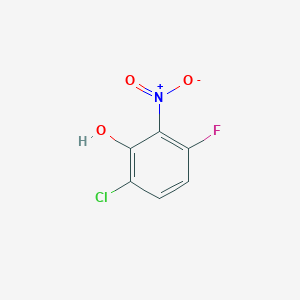

![5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide](/img/structure/B8123184.png)
